Dioctyl ethylphosphonate
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Overview
Description
Dioctyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethyl group and two octyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction and the McKenna synthesis.
Michaelis-Arbuzov Reaction: This method involves the reaction of trialkyl phosphites with alkyl halides.
McKenna Synthesis: This method involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane, followed by desilylation upon contact with water or methanol.
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale reactors that allow for precise control of reaction conditions. The Michaelis-Arbuzov reaction is often preferred due to its high yield and scalability. The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dioctyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Major Products Formed
Hydrolysis: Phosphonic acids and alcohols.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dioctyl ethylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dioctyl ethylphosphonate exerts its effects involves the interaction of its phosphorus atom with various molecular targets. In biochemical applications, it acts as a chelating agent, binding to metal ions and facilitating their removal or stabilization . In medicinal chemistry, it can inhibit specific enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Similar Compounds
Diethyl ethylphosphonate: Similar structure but with ethyl groups instead of octyl groups.
Dimethyl methylphosphonate: Contains methyl groups instead of octyl groups.
Dioctyl methylphosphonate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
Dioctyl ethylphosphonate is unique due to its combination of long alkyl chains and a phosphorus center, which imparts both hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties, such as in the formulation of flame retardants and plasticizers .
Properties
CAS No. |
6156-13-4 |
---|---|
Molecular Formula |
C18H39O3P |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-[ethyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C18H39O3P/c1-4-7-9-11-13-15-17-20-22(19,6-3)21-18-16-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChI Key |
QCLSSHCNJSKZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(CC)OCCCCCCCC |
Origin of Product |
United States |
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